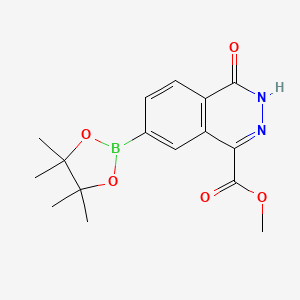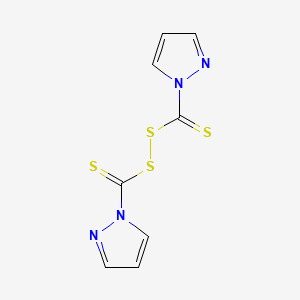
1,1'-(dithiodicarbonothioyl)bis-1H-Pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is a sulfur-containing heterocyclic compound with the molecular formula C8H6N4S4. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of sulfur atoms in its structure adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole typically involves the reaction of pyrazole derivatives with sulfur-containing reagents. One common method is the reaction of pyrazole with carbon disulfide (CS2) in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(dithiodicarbonothioyl)bis-1H-Imidazole: Similar in structure but contains imidazole rings instead of pyrazole rings.
1,1’-(dithiodicarbonothioyl)bis-1H-Triazole: Contains triazole rings, offering different chemical properties and reactivity.
1,1’-(dithiodicarbonothioyl)bis-1H-Tetrazole: Features tetrazole rings, which can provide unique biological activities.
Uniqueness
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is unique due to the presence of pyrazole rings, which offer distinct reactivity and biological activity compared to other heterocyclic compounds. The sulfur atoms in its structure also contribute to its unique chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6N4S4 |
|---|---|
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
pyrazole-1-carbothioylsulfanyl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H6N4S4/c13-7(11-5-1-3-9-11)15-16-8(14)12-6-2-4-10-12/h1-6H |
InChI-Schlüssel |
WBCSTUXWHWFJDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C(=S)SSC(=S)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


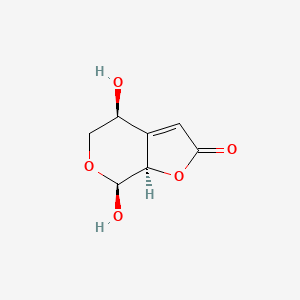
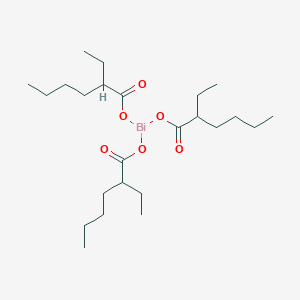
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402525.png)
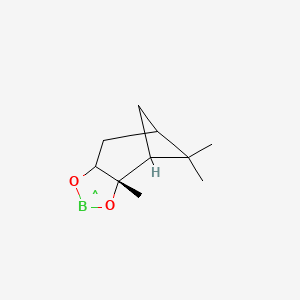
![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)
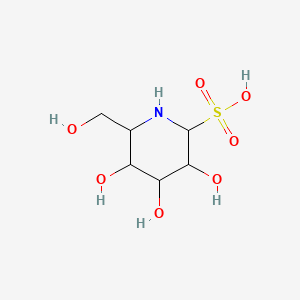
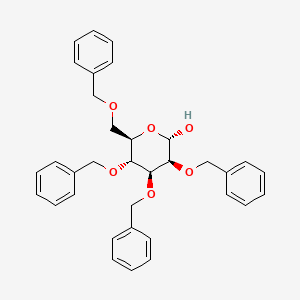
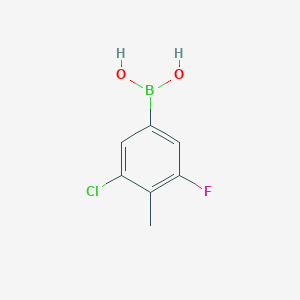
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)

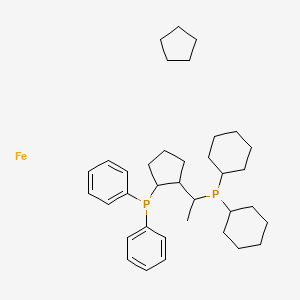
![8-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13402572.png)
